molecular formula C19H21FN6OS B11484467 4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide

4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide

Cat. No.: B11484467
M. Wt: 400.5 g/mol
InChI Key: APZYNZCGLSSDAX-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolopyrimidine core, and a piperazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the thiazolopyrimidine core.

    Attachment of the Piperazine Carboxamide Moiety: The final step involves the coupling of the piperazine carboxamide moiety to the thiazolopyrimidine-fluorophenyl intermediate. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the thiazolopyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced thiazolopyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as topoisomerase I, which is involved in DNA replication and repair.

    Pathways Involved: By inhibiting topoisomerase I, the compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.

    Piperazine Carboxamide Derivatives: Compounds with piperazine carboxamide moieties but different core structures.

Uniqueness

4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide is unique due to its specific combination of a fluorophenyl group, a thiazolopyrimidine core, and a piperazine carboxamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C19H21FN6OS

Molecular Weight

400.5 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21FN6OS/c1-2-7-21-19(27)26-10-8-25(9-11-26)18-17-16(22-12-23-18)15(24-28-17)13-3-5-14(20)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,21,27)

InChI Key

APZYNZCGLSSDAX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=NC=NC3=C2SN=C3C4=CC=C(C=C4)F

Origin of Product

United States

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